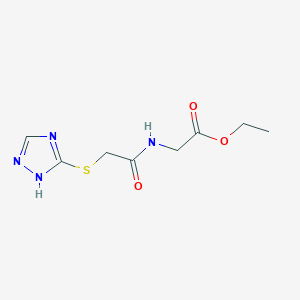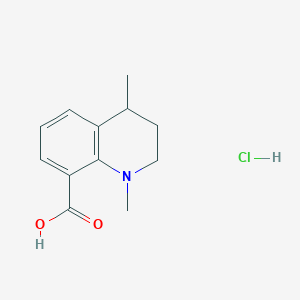
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
作用机制
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been studied for their potential role as antineuroinflammatory agents .
Mode of Action
It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that thiqs have broad applications in asymmetric catalysis as chiral scaffolds . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that the synthesis of thiq derivatives has been explored in recent years, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
It is known that thiqs have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Action Environment
It is known that the synthesis of thiq derivatives has been explored using various new and environmentally friendly methods .
准备方法
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the Pomeranz–Fritsch cyclization can be used, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using zeolite catalysts or other advanced catalytic systems .
化学反应分析
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
科学研究应用
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
相似化合物的比较
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: A simpler derivative with similar chemical properties but lacking the carboxylic acid group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a different substitution pattern on the quinoline ring.
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline: A derivative with methoxy groups that can influence its biological activity and chemical reactivity.
属性
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJJSWGXWJURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
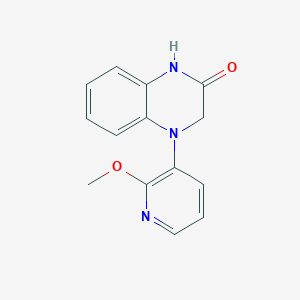
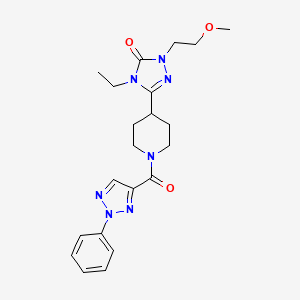
![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)
![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)

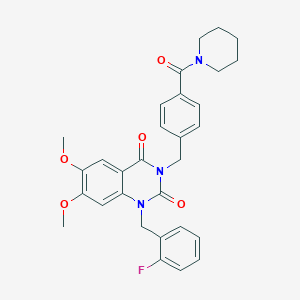
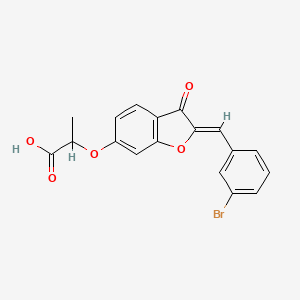
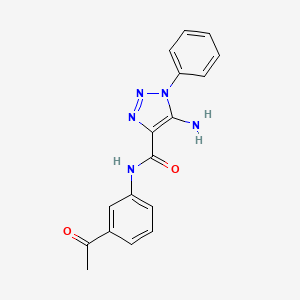
![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)
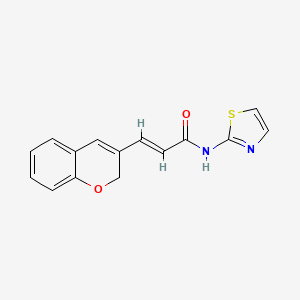
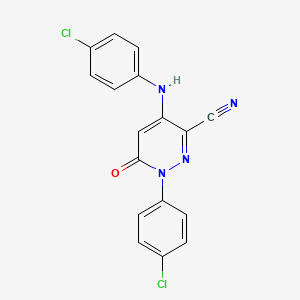
![methyl (2E)-3-[4-(methoxymethoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B2836508.png)
![1-[(2-FLUOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2836509.png)
